An In-Depth Technical Guide to N-Formyl-L-leucine: Structure, Function, and Methodologies
An In-Depth Technical Guide to N-Formyl-L-leucine: Structure, Function, and Methodologies
Abstract
N-Formyl-L-leucine is a derivative of the essential amino acid L-leucine, characterized by a formyl group attached to its alpha-amino group. While recognized for its crucial role as a synthetic intermediate in the pharmaceutical industry, particularly in the production of the anti-obesity drug Orlistat, its identity as an N-formylated amino acid positions it within the broader context of innate immunity and inflammation. N-formyl peptides, originating from bacteria and mitochondria, are potent signaling molecules that activate the innate immune system through a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). This guide provides a comprehensive technical overview of the structure and function of N-Formyl-L-leucine, delving into its chemical properties, its established role in pharmaceutical synthesis, and its putative functions in immunology based on the well-characterized activities of related N-formyl peptides. Detailed experimental protocols for the synthesis of N-Formyl-L-leucine and for assays to characterize its biological activity are provided to empower researchers in their exploration of this multifaceted molecule.
Molecular Structure and Physicochemical Properties
N-Formyl-L-leucine, systematically named (2S)-2-formamido-4-methylpentanoic acid, is an amino acid derivative with the molecular formula C₇H₁₃NO₃.[1][2][3] Its structure features a chiral center at the alpha-carbon, inherited from its parent L-leucine, and a formyl group (-CHO) covalently bonded to the nitrogen atom of the amino group.[4][5] This N-terminal modification is central to its potential biological activity.
Chemical Identifiers and Properties
A summary of the key chemical identifiers and physicochemical properties of N-Formyl-L-leucine is presented in the table below for easy reference.
| Property | Value |
| IUPAC Name | (2S)-2-formamido-4-methylpentanoic acid[6][7] |
| CAS Number | 6113-61-7[1][2][3] |
| Molecular Formula | C₇H₁₃NO₃[1][2][3] |
| Molecular Weight | 159.18 g/mol [1][6] |
| Appearance | White to off-white crystalline powder[1][5] |
| Melting Point | 142-144 °C[1] |
| Boiling Point | 360.6 ± 25.0 °C at 760 mmHg[1] |
| SMILES | CC(C)CNC=O[6] |
| InChI Key | HFBHOAHFRNLZGN-LURJTMIESA-N[6] |
Biological Function: A Putative Role in Innate Immunity
While specific in-vivo studies on the immunological effects of N-Formyl-L-leucine are not extensively documented in publicly available literature, its structural similarity to well-characterized N-formyl peptides strongly suggests a role in the activation of the innate immune system. N-formyl peptides, such as the potent bacterial-derived chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLP), are recognized as Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs).[8] These molecules are detected by Formyl Peptide Receptors (FPRs), which are primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[9][10]
The Formyl Peptide Receptor Family
In humans, the FPR family consists of three G protein-coupled receptors: FPR1, FPR2, and FPR3.[9]
-
FPR1: This is the high-affinity receptor for fMLP and is considered the primary receptor for pro-inflammatory actions of formyl peptides.[10] Activation of FPR1 on neutrophils triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all crucial for host defense against bacterial infections.[8]
-
FPR2: Also known as FPRL1 or ALX, this receptor has a lower affinity for fMLP but binds to a wider range of ligands, including both pro-inflammatory and anti-inflammatory molecules.[11]
-
FPR3: This is the least characterized member of the family and its specific ligands and functions are still under investigation.[12]
Postulated Function of N-Formyl-L-leucine
Given that the N-formyl group is a critical determinant for the interaction with FPRs, it is highly probable that N-Formyl-L-leucine can act as an agonist for one or more of these receptors.[11] Its activity is likely to be less potent than tripeptides like fMLP, as the peptide chain length and composition influence binding affinity and receptor activation. The primary biological functions of N-Formyl-L-leucine are therefore hypothesized to include:
-
Chemoattraction: Recruitment of neutrophils and other leukocytes to sites of bacterial infection or tissue damage.
-
Phagocyte Activation: Stimulation of phagocytosis, degranulation, and the respiratory burst in neutrophils and macrophages.
-
Modulation of Inflammation: Contribution to the inflammatory response, which can be either pro-inflammatory or anti-inflammatory depending on the specific receptor engaged and the cellular context.
The signaling cascade initiated by FPR activation is a critical aspect of the innate immune response. The following diagram illustrates the generalized signaling pathway upon ligand binding to an FPR.
Caption: Generalized Formyl Peptide Receptor (FPR) Signaling Pathway.
Role in Pharmaceutical Synthesis: The Orlistat Connection
A well-established and commercially significant application of N-Formyl-L-leucine is its role as a key intermediate in the synthesis of Orlistat.[6] Orlistat is a potent inhibitor of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats.[2] By inhibiting these enzymes, Orlistat reduces the absorption of dietary fats, making it an effective therapeutic agent for the management of obesity.[2]
In the synthesis of Orlistat, N-Formyl-L-leucine is formally condensed with the hydroxyl group of (3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one to form the final active pharmaceutical ingredient.[2][13] This esterification reaction highlights the importance of N-Formyl-L-leucine as a building block in the pharmaceutical industry.
The following diagram illustrates the general workflow for the synthesis of Orlistat, emphasizing the step involving N-Formyl-L-leucine.
Caption: Simplified Workflow for Orlistat Synthesis.
Experimental Protocols
To facilitate further research into the properties and functions of N-Formyl-L-leucine, this section provides detailed, step-by-step methodologies for its synthesis and for key biological assays.
Synthesis of N-Formyl-L-leucine
This protocol describes a common method for the N-formylation of L-leucine using formic acid and acetic anhydride.
Materials:
-
L-leucine
-
Formic acid (≥95%)
-
Acetic anhydride (≥98%)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, suspend L-leucine (1.0 equivalent) in formic acid (approximately 4-5 mL per gram of L-leucine).
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (1.5 - 2.0 equivalents) dropwise to the cooled suspension, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the excess formic acid and acetic anhydride under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water in a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent in vacuo to yield crude N-Formyl-L-leucine.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Chemotaxis Assay
This protocol outlines a method to assess the chemoattractant properties of N-Formyl-L-leucine using a Boyden chamber or a similar multi-well chemotaxis system.
Materials:
-
Human neutrophils (isolated from fresh human blood) or a suitable leukocyte cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype)
-
N-Formyl-L-leucine
-
fMLP (as a positive control)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Chemotaxis chamber (e.g., 96-well format with a polycarbonate membrane, 3-5 µm pore size)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate and purify human neutrophils or culture and differentiate HL-60 cells. Label the cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of N-Formyl-L-leucine and fMLP in chemotaxis buffer. Include a buffer-only negative control.
-
Assay Setup: Add the chemoattractant solutions to the lower wells of the chemotaxis chamber. Carefully place the membrane on top of the wells.
-
Cell Addition: Add the labeled cell suspension to the upper chamber of the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow for cell migration.
-
Quantification: After incubation, carefully remove the non-migrated cells from the top of the membrane. Quantify the migrated cells in the lower chamber by measuring the fluorescence using a plate reader.
-
Data Analysis: Plot the fluorescence intensity (proportional to the number of migrated cells) against the concentration of the chemoattractant.
Calcium Mobilization Assay
This protocol describes a method to measure the ability of N-Formyl-L-leucine to induce an increase in intracellular calcium concentration, a hallmark of GPCR activation.
Materials:
-
Human neutrophils or a cell line expressing the desired FPR
-
N-Formyl-L-leucine
-
fMLP (as a positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and an injection module
Procedure:
-
Cell Preparation: Plate the cells in the 96-well plate and allow them to adhere (if applicable).
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of N-Formyl-L-leucine and fMLP in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Compound Injection and Reading: Use the instrument's injection module to add the compound solutions to the wells while simultaneously recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve.
Conclusion
N-Formyl-L-leucine is a molecule of dual significance. In the realm of pharmaceutical manufacturing, it is a well-established and indispensable building block for the synthesis of the anti-obesity drug Orlistat. From a biological perspective, its structure as an N-formylated amino acid places it at the crossroads of innate immunity and inflammation. While direct and extensive research on its specific immunological functions is emerging, the established paradigm of N-formyl peptide signaling through Formyl Peptide Receptors provides a strong foundation for predicting its role as a chemoattractant and an activator of phagocytic leukocytes. The experimental protocols provided in this guide are intended to equip researchers with the necessary tools to further investigate the nuanced biological activities of N-Formyl-L-leucine, thereby expanding our understanding of this intriguing molecule and its potential therapeutic applications.
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